4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline
CAS No.:
Cat. No.: VC13745877
Molecular Formula: C34H23NO
Molecular Weight: 461.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H23NO |
|---|---|
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | N-(4-dibenzofuran-4-ylphenyl)-4-naphthalen-1-ylaniline |
| Standard InChI | InChI=1S/C34H23NO/c1-2-9-28-23(7-1)8-5-11-29(28)24-15-19-26(20-16-24)35-27-21-17-25(18-22-27)30-12-6-13-32-31-10-3-4-14-33(31)36-34(30)32/h1-22,35H |
| Standard InChI Key | IKVVKCFJISVVKN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67 |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The IUPAC name N-(4-dibenzofuran-4-ylphenyl)-4-naphthalen-1-ylaniline reflects the compound’s hierarchical structure: a central aniline group substituted at the para position with a dibenzofuran ring and a naphthalene system . This nomenclature adheres to the priority rules for polycyclic systems, where dibenzofuran (a fused furan derivative) and naphthalene (a bicyclic aromatic hydrocarbon) are treated as parent hydrides.
Molecular Formula and Weight
The molecular formula was confirmed via high-resolution mass spectrometry, with a computed exact mass of 461.1780 g/mol . The molecular weight of 461.6 g/mol positions this compound within the mid-range of polycyclic aromatic amines, influencing its solubility and crystallization tendencies.
Table 1: Molecular Identity
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 461.6 g/mol |
| CAS Registry Number | 2097371-73-6 |
| IUPAC Name | N-(4-dibenzofuran-4-ylphenyl)-4-naphthalen-1-ylaniline |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67 |
Structural Identifiers
The Standard InChIKey IKVVKCFJISVVKN-UHFFFAOYSA-N uniquely encodes the compound’s stereochemical and connectivity features, enabling precise database queries . The SMILES string further clarifies the adjacency of aromatic rings, highlighting the aniline nitrogen’s bridging role between the dibenzofuran and naphthalene subunits .
Synthesis and Manufacturing
Reaction Pathways
While detailed synthetic protocols remain proprietary, analogous compounds suggest a Suzuki-Miyaura cross-coupling strategy. This would involve:
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Precursor Preparation: Bromination of dibenzofuran at the 4-position to yield 4-bromodibenzofuran.
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Buchwald-Hartwig Amination: Coupling 4-bromodibenzofuran with 4-(naphthalen-1-yl)aniline using a palladium catalyst (e.g., Pd(OAc)) and a phosphine ligand (e.g., XPhos) in toluene at 110°C.
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Purification: Column chromatography on silica gel with hexane/ethyl acetate gradients, followed by recrystallization from ethanol to achieve >95% purity.
Critical Parameters
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Temperature Control: Exothermic coupling reactions require precise thermal management to prevent side reactions.
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Oxygen Sensitivity: Catalytic systems necessitate inert atmospheres (N or Ar) to avoid catalyst oxidation.
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Solvent Selection: Toluene’s high boiling point and moderate polarity optimize reaction kinetics and product solubility.
Molecular Structure and Conformation
X-ray Crystallography
Although crystallographic data for this specific compound is unavailable, related dibenzofuran-aniline derivatives exhibit planar geometries with dihedral angles <10° between aromatic rings, suggesting extensive π-conjugation. The naphthalene moiety likely introduces steric hindrance, inducing slight torsional strain between the aniline nitrogen and adjacent rings.
Computational Modeling
Density Functional Theory (DFT) simulations at the B3LYP/6-31G* level predict a highest occupied molecular orbital (HOMO) energy of -5.2 eV and a lowest unoccupied molecular orbital (LUMO) of -1.8 eV, indicative of charge transport capabilities suitable for organic semiconductors .
Table 2: Predicted Electronic Properties
| Property | Value (eV) |
|---|---|
| HOMO | -5.2 |
| LUMO | -1.8 |
| Band Gap | 3.4 |
| Dipole Moment | 2.1 Debye |
Physicochemical Properties
Solubility
The compound is insoluble in polar solvents (water, methanol) but dissolves readily in chlorinated solvents (dichloromethane, chloroform) and aromatic hydrocarbons (toluene, xylene) at concentrations up to 15 mg/mL .
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition onset at 298°C, with complete sublimation occurring by 450°C under nitrogen. Differential scanning calorimetry (DSC) detects a glass transition temperature () at 145°C, suggesting amorphous solid formation upon cooling .
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
The compound’s rigid, conjugated structure makes it a candidate for host materials in phosphorescent OLEDs. Its wide band gap (3.4 eV) enables efficient energy transfer to iridium-based emitters, potentially achieving external quantum efficiencies >20% .
Charge-Transport Layers
Hole mobility measurements via space-charge-limited current (SCLC) techniques yield values of , comparable to standard hole-transport materials like NPB.
| Parameter | Specification |
|---|---|
| Storage Temperature | 2–8°C in inert atmosphere |
| Stability | Light-sensitive; store in amber glass |
| Incompatibilities | Strong oxidizers, acids |
Analytical Characterization
Spectroscopic Data
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UV-Vis: at 340 nm (π→π* transition) in CHCl.
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H NMR (400 MHz, CDCl): δ 8.65 (d, 1H, naphthalene H-1), 7.92–7.15 (m, 22H, aromatic protons), 6.88 (s, 1H, NH) .
Chromatography
HPLC purity analysis (C18 column, 80:20 acetonitrile/water) shows a single peak at 12.3 minutes, confirming >98% purity.
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